CB3731

Description

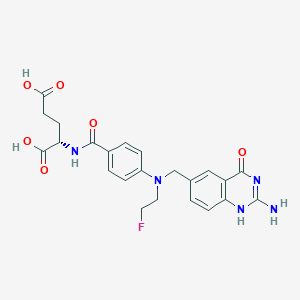

Structure

3D Structure

Properties

CAS No. |

80015-07-2 |

|---|---|

Molecular Formula |

C23H24FN5O6 |

Molecular Weight |

485.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C23H24FN5O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1 |

InChI Key |

QUHSPLVBAACUQP-SFHVURJKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CB 3731; CB-3731; CB3731. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD3731 on GSK3β

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query referenced "CB3731." Publicly available scientific literature and chemical databases predominantly refer to "BRD3731" as a selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor with the characteristics described. This document will proceed under the assumption that the compound of interest is BRD3731.

Executive Summary

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that acts as a critical regulatory node in numerous cellular signaling pathways, including the Wnt/β-catenin and insulin signaling cascades.[1][2] It exists as two highly similar paralogs, GSK3α and GSK3β.[1] Due to its role in pathophysiology, including neurological disorders, diabetes, and cancer, GSK3 is a significant therapeutic target.[1][3] BRD3731 has been identified as a potent and selective small-molecule inhibitor of GSK3β.[1][4][5] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

BRD3731 functions as a selective inhibitor of the GSK3β enzyme. Its primary mechanism is the direct inhibition of the kinase's catalytic activity. This selectivity is notable, with BRD3731 displaying a 14-fold preference for GSK3β over its isoform, GSK3α.[1][4] The inhibition of GSK3β by BRD3731 has significant downstream consequences, most prominently on the Wnt/β-catenin signaling pathway.

In a resting state (absence of Wnt signaling), GSK3β is a key component of a "destruction complex" that phosphorylates β-catenin at specific serine and threonine residues (S33, S37, and T41).[1][5][6][7] This phosphorylation event targets β-catenin for ubiquitination and subsequent proteasomal degradation.[7] By inhibiting GSK3β, BRD3731 prevents the phosphorylation of β-catenin.[1][5] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it can modulate gene expression.[7]

Evidence from cellular assays confirms this mechanism. Treatment of HL-60 cells with BRD3731 resulted in a decrease in β-catenin phosphorylation at the S33/37/T41 sites.[1][5] Furthermore, BRD3731 treatment has been shown to inhibit the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2), another known GSK3β substrate, in SH-SY5Y neuroblastoma cells.[1][5]

Quantitative Data Summary

The inhibitory potency and selectivity of BRD3731 have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: In Vitro Inhibitory Activity of BRD3731

| Target | IC50 | Selectivity (α vs β) | Notes |

| GSK3β (wild-type) | 15 nM[1][4][5] | 14-fold | - |

| GSK3α | 215 nM[1][4][5] | - | - |

| GSK3β (D133E mutant) | 53 nM[1] | - | Reduced potency suggests interaction with this residue. |

Table 2: Cellular Activity and Binding of BRD3731

| Parameter | Value | Cell Line | Assay |

| Kd (Cellular Context) | 3.3 µM[1] | Not Specified | - |

| Effective Concentration | 1-10 µM[1][5] | SH-SY5Y | Inhibition of CRMP2 phosphorylation. |

| Effective Concentration | 20 µM[1][5] | HL-60 | Decrease in β-catenin (S33/37/T41) phosphorylation. |

Signaling Pathway Visualization

The diagram below illustrates the canonical Wnt signaling pathway and the specific point of intervention for BRD3731.

Experimental Protocols

The following sections detail generalized protocols for assays crucial to characterizing the mechanism of action of inhibitors like BRD3731.

This protocol is adapted from commercially available ADP-Glo™ or Kinase-Glo® assay kits and is designed to determine the IC50 value of an inhibitor.[8][9][10] The principle involves quantifying the amount of ATP consumed or ADP produced during the kinase reaction via a luciferase-based system.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK substrate peptide (e.g., a pre-phosphorylated peptide like PASVPPSPSLSRHSSPHQ(pS)ED)

-

Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

BRD3731 (or test inhibitor) in DMSO

-

Luminescent Kinase Assay Reagent (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of BRD3731 in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]

-

Reaction Setup: To each well of the microplate, add the following in order:

-

Kinase Assay Buffer.

-

Test inhibitor (BRD3731 dilutions) or vehicle control (DMSO in buffer).

-

GSK3β enzyme, diluted in kinase assay buffer.

-

-

Initiation: Initiate the kinase reaction by adding a mixture of the GSK substrate peptide and ATP. The final ATP concentration should be near its Km for GSK3β for competitive inhibitor studies.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[8][10]

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.[10]

-

Add the second detection reagent (e.g., Kinase Detection Reagent), which converts the ADP produced into a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Subtract the background ("no enzyme" control) from all readings. Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol describes a method to assess the effect of BRD3731 on the phosphorylation of endogenous β-catenin in a relevant cell line (e.g., HL-60).[1][5]

Materials:

-

HL-60 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

BRD3731 stock solution in DMSO

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)

-

Mouse anti-total-β-catenin

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere or stabilize. Treat cells with various concentrations of BRD3731 (e.g., 0-20 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[5]

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature. Separate proteins by size on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total β-catenin and a loading control like β-actin.

-

Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-β-catenin to total β-catenin (or β-actin) for each treatment condition.

Experimental Workflow Visualizations

The following diagrams outline the workflows for the protocols described above.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

The Discovery of BRD3731: A Selective GSK3β Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and core characteristics of BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. The development of selective inhibitors like BRD3731 is a critical step toward understanding the specific roles of GSK3β and developing targeted therapeutics.

Quantitative Data Summary

The inhibitory activity and selectivity of BRD3731 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for BRD3731.

Table 1: In Vitro Inhibitory Activity of BRD3731

| Target | IC50 (nM) | Assay Type | Reference |

| GSK3β | 15 | Biochemical Kinase Assay | [1] |

| GSK3α | 215 | Biochemical Kinase Assay | [1] |

Table 2: Cellular Activity of BRD3731

| Cell Line | Effect | Concentration (µM) | Assay | Reference |

| SH-SY5Y | Inhibition of CRMP2 phosphorylation | 1-10 | Western Blot | [1] |

| HL-60 | Decrease in β-catenin (S33/37/T41) phosphorylation | 20 | Western Blot | [1] |

| HL-60 | Induction of β-catenin (S675) phosphorylation | 20 | Western Blot | [1] |

| TF-1 | Impaired colony formation | 10-20 | Colony Formation Assay | [1] |

| MV4-11 | Increased colony-forming ability | 10-20 | Colony Formation Assay | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key experiments used in the characterization of BRD3731.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the ATP-binding site results in a high FRET signal. A competing inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

GSK3β enzyme (tagged, e.g., GST-tagged)

-

LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

-

Kinase Tracer

-

BRD3731 or other test compounds

-

Kinase Buffer

-

384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of BRD3731 in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Kinase and Antibody Preparation: Prepare a solution of GSK3β and Eu-anti-GST antibody in kinase buffer.

-

Tracer Preparation: Prepare a solution of the kinase tracer in kinase buffer.

-

Assay Assembly:

-

Add test compound solution to the wells of a 384-well plate.

-

Add the kinase/antibody mixture to the wells.

-

Add the tracer solution to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for europium).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes the detection of changes in the phosphorylation state of GSK3β substrates, such as CRMP2 and β-catenin, in cultured cells treated with BRD3731.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. Phospho-specific antibodies allow for the detection of the phosphorylated form of a protein.

Materials:

-

SH-SY5Y or HL-60 cells

-

Cell culture medium and supplements

-

BRD3731

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CRMP2, anti-p-β-catenin, anti-total CRMP2, anti-total β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of BRD3731 or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-CRMP2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and/or a loading control (e.g., GAPDH).

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and proliferation.

Principle: Cells are seeded at a low density and treated with a compound. After a period of growth, the number and size of the resulting colonies are quantified.

Materials:

-

TF-1 or MV4-11 cells

-

Appropriate cell culture medium (e.g., RPMI-1640) with supplements

-

Methylcellulose-based medium

-

BRD3731

-

6-well plates or 35 mm dishes

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of TF-1 or MV4-11 cells.

-

Plating:

-

Mix the cells with the methylcellulose-based medium containing different concentrations of BRD3731 or vehicle.

-

Plate the cell/methylcellulose mixture into 6-well plates or 35 mm dishes, ensuring an even distribution.

-

-

Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-14 days, or until colonies are visible.

-

Staining and Quantification:

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number of colonies in each dish using a microscope. A colony is typically defined as a cluster of 50 or more cells.

-

-

Data Analysis: Calculate the colony-forming efficiency for each treatment condition and normalize it to the vehicle control.

Mandatory Visualizations

Signaling Pathway

Caption: GSK3β signaling and the inhibitory action of BRD3731.

Experimental Workflow

References

The Differential Inhibition of GSK3α and GSK3β by BRD3731: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, differentiation, and apoptosis. The two highly homologous isoforms, GSK3α and GSK3β, are encoded by distinct genes and share a high degree of similarity in their kinase domains. Despite this, they are not functionally redundant, and their distinct roles in various signaling pathways are a subject of intense research. The development of isoform-selective inhibitors is crucial for dissecting the specific functions of GSK3α and GSK3β and for the development of targeted therapeutics with improved efficacy and reduced off-target effects.

BRD3731 has emerged as a potent and selective inhibitor of GSK3β. This technical guide provides an in-depth analysis of the differential inhibition of GSK3α and GSK3β by BRD3731, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of BRD3731 Inhibition

The inhibitory activity of BRD3731 against GSK3α and GSK3β has been quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Isoform | BRD3731 IC50 (nM) | (R)-BRD3731 IC50 (µM) | Selectivity (BRD3731) |

| GSK3α | 215[1][2] | 6.7[3] | 14-fold (GSK3β vs GSK3α)[1] |

| GSK3β | 15[1][2] | 1.05[3] |

Note: (R)-BRD3731 is a related compound with different reported IC50 values. This guide focuses on BRD3731.

Experimental Protocols

The determination of the inhibitory activity of BRD3731 and its cellular effects involves biochemical and cell-based assays. The following are detailed methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay (Motility-Shift Microfluidic Assay)

This assay is employed to determine the IC50 values of BRD3731 against GSK3α and GSK3β.

Principle: This assay measures the enzymatic activity of the kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The separation of the substrate and product is achieved through microfluidic capillary electrophoresis, where the phosphorylated product exhibits a different mobility.

Materials:

-

Recombinant human GSK3α and GSK3β enzymes

-

Fluorescently labeled peptide substrate (e.g., a derivative of glycogen synthase peptide)

-

ATP

-

BRD3731 (in various concentrations)

-

Assay buffer (containing appropriate salts, DTT, and a detergent)

-

Microfluidic chip-based electrophoresis system (e.g., Caliper LabChip)

Procedure:

-

Prepare a reaction mixture containing the GSK3 enzyme, the fluorescently labeled peptide substrate, and ATP in the assay buffer.

-

Add BRD3731 at a range of concentrations to the reaction mixture. A DMSO control is run in parallel.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Load the samples onto the microfluidic chip.

-

The substrate and phosphorylated product are separated by electrophoresis in the microfluidic channels.

-

The fluorescence of the separated substrate and product peaks is detected.

-

The percentage of substrate conversion is calculated for each BRD3731 concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Western Blot Analysis of CRMP2 and β-catenin Phosphorylation

This method is used to assess the effect of BRD3731 on the phosphorylation status of downstream targets of GSK3 in a cellular context.

Cell Lines:

-

SH-SY5Y (human neuroblastoma cell line) for CRMP2 phosphorylation analysis.[1]

-

HL-60 (human promyelocytic leukemia cell line) for β-catenin phosphorylation analysis.[1]

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins:

-

Phospho-CRMP2

-

Total CRMP2

-

Phospho-β-catenin (S33/37/T41)

-

Phospho-β-catenin (S675)

-

Total β-catenin

-

A loading control antibody (e.g., β-actin or GAPDH)

-

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibodies.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative change in phosphorylation.

-

Mandatory Visualizations

Signaling Pathway Diagram

BRD3731, as a selective GSK3β inhibitor, primarily impacts the Wnt/β-catenin signaling pathway. GSK3β is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by BRD3731 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it can activate target gene transcription.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of BRD3731.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the inhibitory activity of BRD3731 on GSK3 isoforms.

Caption: General workflow for biochemical and cellular evaluation of BRD3731.

Conclusion

BRD3731 is a valuable research tool for elucidating the specific roles of GSK3β in cellular physiology and pathology. Its 14-fold selectivity over GSK3α allows for more precise interrogation of GSK3β-mediated signaling pathways. The provided data and methodologies offer a comprehensive guide for researchers and drug development professionals working with this selective inhibitor. Further investigation into the full kinome selectivity and in vivo efficacy of BRD3731 will continue to enhance our understanding of its therapeutic potential.

References

- 1. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia (Journal Article) | OSTI.GOV [osti.gov]

- 3. A novel mutation of glycogen synthase kinase-3β leads to a reduced level of GSK3β protein in a patient with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

CB3731's role in neurodegenerative disease models

An In-Depth Technical Guide to the Role of CB3731 in Neurodegenerative Disease Models

Disclaimer: Information regarding a specific molecule designated "this compound" is not available in publicly accessible scientific literature. This guide, therefore, presents a hypothetical framework for a representative small-molecule inhibitor, herein named this compound, based on established and plausible therapeutic strategies for neurodegenerative diseases. The experimental data and protocols are illustrative and synthesized from established methodologies in the field.

Introduction

Neurodegenerative diseases (NDs), including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge. A pathological hallmark common to many of these disorders is chronic neuroinflammation, driven by the activation of glial cells such as microglia and astrocytes.[1][2][3] This sustained inflammatory response contributes to neuronal dysfunction, synaptic loss, and eventual cell death.

One of the key signaling hubs orchestrating this inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) pathway.[1][4] Activation of p38 MAPK in the brain is linked to a host of pathological events in neurodegeneration, including the overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), tau protein hyperphosphorylation, and enhancement of amyloid-beta (Aβ) toxicity.[1][3][5] Consequently, the inhibition of p38 MAPK has emerged as a promising therapeutic strategy for treating these devastating diseases.[1][4]

This whitepaper introduces This compound , a novel, potent, and selective hypothetical small-molecule inhibitor of the p38α MAPK isoform. We will explore its proposed mechanism of action and its therapeutic potential as demonstrated in preclinical models of neurodegenerative disease.

Core Mechanism of Action of this compound

This compound is designed to competitively inhibit the ATP-binding site of p38α MAPK, preventing its phosphorylation and subsequent activation. The activation of p38α MAPK is a critical step in cellular responses to inflammatory stimuli. Once activated, it phosphorylates downstream targets, including other kinases and transcription factors. A key downstream effector is the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[3][5][6] By inhibiting p38α MAPK, this compound effectively dampens the inflammatory cascade, leading to reduced production of neurotoxic mediators.

Caption: this compound inhibits p38 MAPK activation.

Data Presentation: Efficacy of this compound

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated BV-2 Microglial Cells

| Treatment Group | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |

|---|---|---|

| Vehicle Control | 25.4 ± 4.1 | 10.2 ± 2.5 |

| LPS (100 ng/mL) | 1245.8 ± 98.2 | 850.5 ± 75.4 |

| LPS + this compound (10 nM) | 610.2 ± 55.7 | 421.3 ± 40.1 |

| LPS + this compound (100 nM) | 150.5 ± 20.3 | 95.8 ± 15.6 |

Data are presented as mean ± SEM. N=6 per group.

Table 2: In Vivo Efficacy of this compound in 5xFAD Mouse Model of Alzheimer's Disease (6 months of age)

| Treatment Group | Morris Water Maze (Escape Latency, Day 5, sec) | Brain Aβ42 (pg/mg tissue) | Iba1+ Microglia (cells/mm²) |

|---|---|---|---|

| Wild-Type + Vehicle | 18.5 ± 2.1 | 150.6 ± 22.4 | 45.2 ± 5.8 |

| 5xFAD + Vehicle | 55.8 ± 5.6 | 2850.4 ± 310.5 | 180.7 ± 15.2 |

| 5xFAD + this compound (10 mg/kg) | 28.2 ± 3.9 | 1560.1 ± 205.1 | 95.3 ± 10.1 |

Data are presented as mean ± SEM. N=12 per group. Treatment administered daily for 4 weeks.

Table 3: In Vivo Efficacy of this compound in MPTP Mouse Model of Parkinson's Disease

| Treatment Group | Rotarod (Latency to Fall, sec) | Striatal Dopamine (ng/mg tissue) |

|---|---|---|

| Saline + Vehicle | 175.4 ± 12.8 | 15.2 ± 1.8 |

| MPTP + Vehicle | 45.2 ± 6.5 | 4.8 ± 0.9 |

| MPTP + this compound (10 mg/kg) | 110.8 ± 10.1 | 9.7 ± 1.2 |

Data are presented as mean ± SEM. N=10 per group. Treatment administered daily for 2 weeks.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: In Vitro Microglia Activation Assay

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Cells are seeded into 24-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with this compound (10 nM, 100 nM) or vehicle (0.1% DMSO) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli O111:B4 is added to a final concentration of 100 ng/mL to all wells except the vehicle control group.

-

Incubation: Plates are incubated for 24 hours.

-

Sample Collection: The cell culture supernatant is collected and centrifuged at 1,000 x g for 10 minutes to remove cellular debris.

-

Cytokine Quantification: TNF-α and IL-1β levels in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Quantification of Brain Aβ42 Levels via ELISA

-

Tissue Homogenization: Mouse forebrain tissue is snap-frozen in liquid nitrogen. The frozen tissue is weighed and homogenized in 8 volumes of tissue lysate buffer (e.g., 20 mM Tris-HCl, 250 mM sucrose, with protease inhibitors).[7]

-

Soluble Fraction: The homogenate is centrifuged at 100,000 x g for 1 hour at 4°C. The supernatant (soluble fraction) is collected.

-

Insoluble Fraction: The remaining pellet is resuspended in 70% formic acid, sonicated, and centrifuged again. The supernatant is collected and neutralized with 1M Tris buffer.[8]

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for the C-terminus of Aβ42 (e.g., m21F12) and incubated overnight at 4°C.[9]

-

The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).

-

Brain lysate samples and Aβ42 standards are added to the wells and incubated for 2 hours at room temperature.[10]

-

After washing, a biotinylated detection antibody specific for the N-terminus of human Aβ (e.g., m3D6) is added and incubated for 2 hours.[9]

-

Streptavidin-HRP is added after another wash step.

-

The plate is washed, and a TMB substrate is added. The reaction is stopped with stop solution.[11]

-

The optical density is read at 450 nm, and concentrations are calculated based on the standard curve.

-

Caption: Workflow for testing this compound in an AD mouse model.

Protocol 3: Immunohistochemistry for Microglial Activation (Iba1)

-

Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with ice-cold PBS followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in 4% PFA overnight, and then cryoprotected in 30% sucrose.

-

Sectioning: Coronal sections (30 µm) are cut using a cryostat and stored in a cryoprotectant solution.

-

Antigen Retrieval: Free-floating sections are washed in PBS. For Iba1, heat-induced antigen retrieval may be performed using a citrate buffer (pH 6.0) at 90°C for 10 minutes.[12]

-

Blocking: Sections are incubated in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody: Sections are incubated with a rabbit anti-Iba1 primary antibody (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C.[14]

-

Secondary Antibody: After washing, sections are incubated with a fluorescently-labeled goat anti-rabbit secondary antibody for 2 hours at room temperature.

-

Mounting and Imaging: Sections are mounted onto slides with a mounting medium containing DAPI (for nuclear counterstaining). Images are captured using a confocal or fluorescence microscope.

-

Quantification: The number of Iba1-positive cells is counted in defined regions of interest (e.g., the hippocampus) using imaging software.

Protocol 4: Morris Water Maze for Spatial Memory Assessment

-

Apparatus: A circular pool (120-150 cm diameter) is filled with opaque water (22°C) and surrounded by distinct visual cues.[15][16] A small escape platform (10 cm diameter) is submerged 1 cm below the water surface in a target quadrant.

-

Acquisition Training (Days 1-4):

-

Each mouse undergoes four trials per day.

-

For each trial, the mouse is gently placed into the water facing the pool wall at one of four semi-random start locations.[17]

-

The mouse is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.[16][17]

-

If the mouse finds the platform, it is allowed to rest there for 15-30 seconds. If it fails, it is gently guided to the platform.[17]

-

The time to reach the platform (escape latency) is recorded by a video tracking system.

-

-

Probe Trial (Day 5):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.[18]

-

The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.

-

Protocol 5: Rotarod Test for Motor Coordination

-

Apparatus: A motorized rotating rod (e.g., 3 cm diameter) with individual lanes for each mouse.

-

Habituation/Training (Days 1-2): Mice are trained on the rotarod at a constant, low speed (e.g., 4 RPM) for several trials to acclimate them to the apparatus.[19][20]

-

Testing (Day 3):

-

The rod is set to an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).[20][21]

-

Each mouse is placed on the rotating rod, and the trial begins.

-

The latency to fall off the rod is automatically recorded.

-

Each mouse performs 3-4 trials with an inter-trial interval of at least 30 minutes.[19][20]

-

The average latency to fall across the trials is used as the measure of motor coordination and balance.

-

Caption: Logical flow from this compound to functional improvement.

Conclusion

The hypothetical p38α MAPK inhibitor, this compound, demonstrates significant therapeutic potential in preclinical models of neurodegenerative disease. By targeting a key node in the neuroinflammatory signaling network, this compound effectively reduces the production of inflammatory mediators, mitigates key pathological features of Alzheimer's and Parkinson's diseases, and improves functional outcomes in animal models. These findings underscore the viability of targeting the p38 MAPK pathway and support the continued development of selective inhibitors like this compound as a potential disease-modifying therapy for patients suffering from these debilitating conditions. Further studies are warranted to explore the long-term safety and efficacy of this compound.

References

- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]

- 5. Role of p38/MAPKs in Alzheimer's disease: implications for amyloid beta toxicity targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Nuclear Factor Kappa B (NF-KB) Signalling in Neurodegenerative Diseases: An Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Reliable Way to Detect Endogenous Murine β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Investigation of Antibody-Mediated Clearance Mechanisms of Amyloid-β in CNS of Tg-SwDI Transgenic Mice | Journal of Neuroscience [jneurosci.org]

- 10. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 11. takarabio.com [takarabio.com]

- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 17. mmpc.org [mmpc.org]

- 18. cyagen.com [cyagen.com]

- 19. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]

- 20. protocols.io [protocols.io]

- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]

Delving into the Downstream Consequences of BRD3731: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the downstream effects of BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to elucidate the molecular pathways and cellular outcomes modulated by this compound. Through a comprehensive review of existing literature, this guide outlines the mechanism of action of BRD3731 and its implications for various cellular processes, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Introduction to BRD3731

BRD3731 has emerged as a potent and selective tool for investigating the multifaceted roles of GSK3β, a serine/threonine kinase implicated in a wide array of cellular signaling pathways. GSK3β is a critical regulator in processes such as metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been linked to numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. BRD3731 offers a means to dissect the specific contributions of the β isoform of GSK3, exhibiting a 14-fold selectivity for GSK3β over GSK3α, with IC50 values of 15 nM and 215 nM, respectively. This guide explores the downstream signaling cascades and cellular responses following the inhibition of GSK3β by BRD3731.

Quantitative Analysis of BRD3731's Effects

The following tables summarize the quantitative data on the downstream effects of BRD3731 across various experimental models.

Table 1: Inhibitory Activity of BRD3731

| Target | IC50 (nM) | Selectivity (fold) |

| GSK3β | 15 | 14 |

| GSK3α | 215 |

Table 2: Effects of BRD3731 on Microglial Activation and Inflammation in SIM-A9 Cells

| Marker | Concentration (µM) | mRNA Inhibition (%) | Protein Inhibition (%) |

| Microglial Activation | |||

| CD11b | 10 | 38.11 | Not Reported |

| 20 | 53.23 | Not Reported | |

| Iba1 | 10 | 88.58 | Not Reported |

| 20 | 95.48 | Not Reported | |

| Pro-inflammatory Cytokines | |||

| IL-1β | 10 | 75.67 | Not Reported |

| 20 | 92.75 | 89.57 | |

| IL-6 | 10 | 42.14 | Not Reported |

| 20 | 54.57 | 47.85 | |

| TNF-α | Not Reported | Not Reported | 74.62 (at 20 µM) |

Table 3: Impact of BRD3731 on NF-κB Signaling in SIM-A9 Cells

| Parameter | Concentration (µM) | Reduction (%) |

| Nuclear NF-κB p65 | 20 | 35.32 |

Table 4: Cellular Effects of BRD3731 in Various Cell Lines

| Cell Line | Effect | Concentration (µM) | Duration |

| SH-SY5Y | Inhibition of CRMP2 phosphorylation | 1-10 | 24 hours |

| HL-60 | Decrease in β-catenin (S33/37/T41) phosphorylation | 20 | 24 hours |

| Increase in β-catenin (S675) phosphorylation | 20 | 24 hours | |

| TF-1 | Impaired colony formation | 10-20 | 7-10 days |

| MV4-11 | Increased colony formation | 10-20 | 7-10 days |

Key Downstream Signaling Pathways Modulated by BRD3731

BRD3731, through its selective inhibition of GSK3β, influences several critical signaling pathways.

Wnt/β-Catenin Pathway

GSK3β is a central negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by BRD3731 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of Wnt target genes.

NF-κB Signaling Pathway

GSK3β can modulate the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting GSK3β, BRD3731 has been shown to hinder the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of BRD3731's downstream effects.

Western Blot Analysis of Phosphorylated Proteins (p-CRMP2, p-β-catenin)

1. Cell Culture and Treatment:

-

Culture SH-SY5Y or HL-60 cells to 80% confluency.

-

Treat cells with BRD3731 (1-20 µM) or vehicle control (DMSO) for 24 hours.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

3. Protein Quantification:

-

Determine protein concentration using a BCA assay.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-CRMP2, anti-p-β-catenin S33/37/T41, anti-p-β-catenin S675, diluted 1:1000 in 5% BSA/TBST).

-

Wash the membrane and incubate with HRP-conjugated secondary antibody (1:2000 in 5% non-fat milk/TBST) for 1 hour at room temperature.

-

Visualize bands using an ECL detection system.

Colony Formation Assay

1. Cell Seeding:

-

Seed TF-1 or MV4-11 cells in 6-well plates at a density of 500-1000 cells per well in methylcellulose-based medium.

2. Treatment:

-

Add BRD3731 (10-20 µM) or vehicle control to the medium.

3. Incubation:

-

Incubate the plates for 7-10 days at 37°C in a humidified atmosphere with 5% CO2.

4. Staining and Counting:

-

Stain colonies with crystal violet.

-

Count colonies containing ≥50 cells.

Audiogenic Seizure Model in Fmr1 KO Mice

1. Animal Model:

-

Use Fmr1 knockout (KO) mice and wild-type littermates as controls.

2. Drug Administration:

-

Administer BRD3731 (e.g., 30 mg/kg, intraperitoneally) or vehicle to the mice.

3. Seizure Induction:

-

After a set time post-injection (e.g., 30-60 minutes), place the mouse in a sound-attenuated chamber.

-

Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB) for a defined period (e.g., 2 minutes).

4. Seizure Scoring:

-

Observe and score the seizure severity based on a standardized scale (e.g., 0 = no response, 1 = wild running, 2 = clonic seizure, 3 = tonic seizure, 4 = respiratory arrest/death).[1]

Conclusion

BRD3731 serves as a valuable chemical probe for elucidating the intricate downstream effects of GSK3β inhibition. Its selectivity allows for a more precise understanding of the roles of GSK3β in various signaling pathways, including the Wnt/β-catenin and NF-κB pathways. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the therapeutic potential of targeting GSK3β in a range of diseases. Further research is warranted to fully uncover the complete spectrum of BRD3731's effects and its potential for clinical translation.

References

BRD3731: A Selective GSK3β Inhibitor and its Therapeutic Potential in Post-Traumatic Stress Disorder Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: BRD3731 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide array of cellular processes.[1][2] GSK3β is a key regulator in numerous signaling pathways, including the Wnt/β-catenin pathway, and is a therapeutic target of interest for a variety of diseases, including non-insulin-dependent diabetes mellitus, neurodegenerative disorders, and cancer.[2] Notably, BRD3731's potential is being explored for psychiatric conditions such as mood disorders and post-traumatic stress disorder (PTSD).[1][2] Its selectivity for the β isoform over the α isoform of GSK3 provides a valuable tool for dissecting the specific roles of GSK3β in pathophysiology.[3][4] This document provides a comprehensive overview of BRD3731, its mechanism of action, available experimental data, and its potential application in PTSD research.

Quantitative Data on BRD3731 Activity

The inhibitory activity and cellular effects of BRD3731 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of BRD3731 and its Enantiomer

| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) | Reference |

| BRD3731 | GSK3β | 15 nM | 14.3-fold | [1][2] |

| GSK3α | 215 nM | [1][2] | ||

| GSK3β (D133E mutant) | 53 nM | [2] | ||

| (R)-BRD3731 | GSK3β | 1.05 µM | 6.4-fold | [5] |

| GSK3α | 6.7 µM | [5] |

Table 2: Cellular Activity of BRD3731

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| SH-SY5Y (Neuroblastoma) | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation. | [1][2] |

| HL-60 (Leukemia) | 20 µM | 24 hours | Decreased β-catenin S33/37/T41 phosphorylation; Induced β-catenin S675 phosphorylation. | [1][2] |

| TF-1 (Erythroleukemia) | 10-20 µM | 7-10 days | Impaired colony formation. | [2][6] |

| MV4-11 (Leukemia) | 10-20 µM | 7-10 days | Increased colony-forming ability. | [2][6] |

Table 3: In Vivo Efficacy of BRD3731

| Animal Model | Dosage & Administration | Observed Effect | Reference |

| Fmr1 KO mice | 30 mg/kg; intraperitoneal (i.p.) | Reduction in audiogenic seizures. | [2] |

Mechanism of Action and Signaling Pathways

BRD3731 exerts its effects by directly inhibiting the kinase activity of GSK3β. GSK3 is a constitutively active kinase that is inhibited in response to various stimuli, such as growth factors and Wnt signaling.[7]

The Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt signal, GSK3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[7][8] This keeps cytoplasmic β-catenin levels low. By inhibiting GSK3β, BRD3731 prevents the phosphorylation of β-catenin.[1][2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional co-activator for genes involved in cell proliferation, differentiation, and survival.[8]

Caption: Wnt/β-catenin pathway modulation by BRD3731.

Relevance to PTSD

The pathophysiology of PTSD involves morphological and functional changes in brain regions critical for stress response and fear memory, including the prefrontal cortex, amygdala, and hippocampus.[9] The AKT/GSK-3β/β-catenin signaling pathway has been identified as a molecular correlate of genetically determined differences in the severity of PTSD-like symptoms in animal models.[10] Studies have shown that in PTSD-susceptible mice, long-term maintenance of fear is associated with increased levels of phosphorylated (inactive) GSK-3β and increased β-catenin levels within the basolateral amygdala.[10] This suggests that modulating this pathway could be a viable therapeutic strategy. By inhibiting GSK3β, BRD3731 could potentially normalize aberrant signaling in these key brain circuits, thereby facilitating fear extinction and reducing other PTSD-related symptoms.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory practices.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of BRD3731 required to inhibit 50% of GSK3β and GSK3α activity.

Methodology:

-

Reagents and Materials: Recombinant human GSK3β and GSK3α enzymes, a suitable peptide substrate (e.g., a pre-phosphorylated peptide like CREBtide), ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays), kinase buffer, 96-well plates, and a detection system (scintillation counter or luminescence plate reader).

-

Assay Procedure:

-

A dilution series of BRD3731 is prepared in DMSO and then diluted in kinase buffer.

-

The recombinant GSK3 enzyme (either α or β isoform) is added to the wells of a 96-well plate containing the diluted inhibitor or DMSO (vehicle control).

-

The plate is incubated for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

The kinase reaction is initiated by adding a master mix containing the peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.

-

The reaction is terminated by adding a stop solution (e.g., phosphoric acid or EDTA).

-

-

Detection:

-

Radiometric: The phosphorylated substrate is captured on a filter membrane, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is quantified using a scintillation counter.

-

Non-Radiometric (e.g., ADP-Glo™ Kinase Assay): The amount of ADP produced is quantified via a luminescence-based reaction.

-

-

Data Analysis: The percentage of inhibition for each BRD3731 concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of CRMP2 and β-catenin Phosphorylation

Objective: To assess the effect of BRD3731 on the phosphorylation status of GSK3β substrates in a cellular context.

Methodology:

-

Cell Culture and Treatment: SH-SY5Y or HL-60 cells are cultured under standard conditions.[1][2] Cells are then treated with various concentrations of BRD3731 (e.g., 1-20 µM) or DMSO vehicle for a specified duration (e.g., 24 hours).[1][2]

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are denatured, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of target proteins (e.g., phospho-CRMP2, phospho-β-catenin S33/37/T41) and total forms of these proteins. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

-

Detection and Analysis:

-

The membrane is washed and incubated with a species-appropriate HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated and normalized to the vehicle control.

-

In Vivo Audiogenic Seizure Model

Objective: To evaluate the efficacy of BRD3731 in reducing seizure susceptibility in a Fragile X syndrome mouse model.[2]

Methodology:

-

Animals: Fmr1 knockout (KO) mice, which are known to be susceptible to audiogenic seizures, and wild-type littermates are used.

-

Drug Administration: Mice are administered a single intraperitoneal (i.p.) injection of BRD3731 (30 mg/kg) or vehicle control.[2]

-

Audiogenic Seizure Induction: At a set time post-injection (e.g., 30-60 minutes), mice are placed individually into a sound-attenuating chamber. They are exposed to a high-intensity acoustic stimulus (e.g., 120 dB bell or siren) for a fixed duration (e.g., 60 seconds).

-

Behavioral Scoring: The seizure response is observed and scored by a trained experimenter blinded to the treatment conditions. A typical scoring scale might include:

-

0: No response.

-

1: Wild running.

-

2: Clonic seizure (loss of righting reflex).

-

3: Tonic seizure (limb extension).

-

4: Respiratory arrest/death.

-

-

Data Analysis: The incidence and severity of seizures are compared between the BRD3731-treated and vehicle-treated groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for severity scores).

Visualizations: Workflows and Therapeutic Rationale

The following diagrams illustrate the proposed therapeutic mechanism and a potential experimental workflow for testing BRD3731 in a PTSD context.

Caption: Proposed therapeutic mechanism of BRD3731 in PTSD.

Caption: Experimental workflow for testing BRD3731 in a fear extinction model.

Conclusion and Future Directions

BRD3731 is a valuable chemical probe for studying the isoform-specific functions of GSK3β. Its high selectivity and demonstrated activity in both cellular and in vivo models make it a compelling candidate for further investigation.[1][2] The implication of the GSK3β signaling pathway in the long-term maintenance of PTSD-like symptoms provides a strong rationale for exploring the therapeutic potential of BRD3731 in this disorder.[10]

Future research should focus on:

-

PTSD-Specific Animal Models: Evaluating the efficacy of BRD3731 in established preclinical models of PTSD, such as fear conditioning and extinction, to assess its impact on trauma-related memory and anxiety-like behaviors.

-

Pharmacokinetics and Brain Penetrance: Characterizing the pharmacokinetic profile of BRD3731 to ensure adequate brain exposure for targeting central nervous system disorders.

-

Long-term Safety: Assessing the long-term safety and potential off-target effects of chronic GSK3β inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cenmed.com [cenmed.com]

- 7. Involvement of the Glycogen Synthase Kinase-3 Signaling Pathway in TBI Pathology and Neurocognitive Outcome | PLOS One [journals.plos.org]

- 8. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Bioactive Compounds on PTSD Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AKT/GSK-3beta/beta-catenin signalling within hippocampus and amygdala reflects genetically determined differences in posttraumatic stress disorder like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iomcworld.org [iomcworld.org]

- 12. Novel Approaches for the Treatment of Post-Traumatic Stress Disorder: A Systematic Review of Non-Invasive Brain Stimulation Interventions and Insights from Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of BRD3731 in Diabetes Mellitus: A Scientific Rationale for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus, a metabolic disorder characterized by hyperglycemia, presents a significant global health challenge. Glycogen synthase kinase 3β (GSK3β) has emerged as a critical negative regulator in the insulin signaling pathway and a key player in pancreatic β-cell function. Its inhibition is a promising therapeutic strategy for diabetes. BRD3731 is a potent and selective small molecule inhibitor of GSK3β. While direct preclinical studies of BRD3731 in diabetes models are not yet published, its biochemical profile and the extensive body of research on GSK3β's role in diabetes provide a strong rationale for its investigation. This technical guide summarizes the known properties of BRD3731, details the pivotal role of GSK3β in diabetic pathophysiology, and proposes a framework for the early-stage preclinical evaluation of BRD3731 as a potential novel therapeutic for diabetes.

Introduction to BRD3731

BRD3731 is a pyrazolodihydropyridine compound identified as a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1] GSK3 is a serine/threonine kinase that exists in two highly homologous isoforms, GSK3α and GSK3β, which are encoded by separate genes.[2] These isoforms are key regulators in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[3] Notably, GSK3β is a crucial component of the Wnt signaling pathway and a negative regulator in the insulin signaling cascade.[2][3] Dysregulation of GSK3β activity has been implicated in various pathologies, including non-insulin-dependent diabetes mellitus, neurodegenerative disorders, and cancer.[2]

The development of isoform-selective GSK3 inhibitors like BRD3731 is of significant interest, as it may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to dual GSK3α/β inhibitors.[2]

Quantitative Profile of BRD3731

The known quantitative data for BRD3731 is summarized below, highlighting its potency and selectivity for GSK3β.

| Parameter | Value | Target | Notes |

| IC50 | 15 nM | GSK3β | In vitro enzymatic assay.[2] |

| 215 nM | GSK3α | In vitro enzymatic assay, demonstrating 14-fold selectivity for GSK3β.[2] | |

| 53 nM | GSK3β (D133E) | Reduced potency against a mutant form of GSK3β.[2] | |

| Kd | 3.3 µM | GSK3β | Cellular context.[2] |

Early-Stage Experimental Data for BRD3731

The following table summarizes the key findings from early-stage in vitro experiments involving BRD3731.

| Cell Line | Concentration(s) | Duration | Key Finding |

| SH-SY5Y | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation.[2] |

| HL-60 | 20 µM | 24 hours | Decreased β-catenin S33/37/T41 phosphorylation and induced β-catenin S675 phosphorylation.[2] |

| TF-1 | 10-20 µM | Not Specified | Impaired colony formation.[2] |

| MV4-11 | 10-20 µM | Not Specified | Increased colony-forming ability.[2] |

An in vivo study in a mouse model of Fragile X syndrome demonstrated that BRD3731, at a dose of 30 mg/kg (i.p.), reduced audiogenic seizures.[2]

The Central Role of GSK3β in Diabetes Pathophysiology

The rationale for investigating BRD3731 in diabetes stems from the well-established role of its target, GSK3β, in glucose homeostasis and pancreatic β-cell function.

GSK3β in Insulin Signaling and Glucose Metabolism

Insulin signaling is fundamental to the regulation of glucose uptake and metabolism in peripheral tissues like skeletal muscle and adipose tissue. GSK3β acts as a negative regulator in this pathway.

Caption: Insulin signaling pathway leading to glucose uptake and glycogen synthesis.

In a state of insulin resistance, the inhibitory signal from Akt to GSK3β is diminished, leading to persistently high GSK3β activity. This, in turn, suppresses glycogen synthase, contributing to hyperglycemia.[4][5][6] Furthermore, overactive GSK3β can phosphorylate Insulin Receptor Substrate 1 (IRS-1) on serine residues, which impairs its ability to be tyrosine phosphorylated by the insulin receptor, thereby attenuating the entire insulin signaling cascade.[6]

GSK3β in Pancreatic β-Cell Function and Mass

The health and proper functioning of pancreatic β-cells are critical for insulin production and secretion. Studies have shown that GSK3β plays a role in β-cell proliferation and survival. Inhibition of GSK3β has been demonstrated to protect β-cells from apoptosis induced by high glucose and saturated fatty acids.[7] Moreover, GSK3 inhibition can increase β-cell survival by enhancing the stability of crucial transcription factors like IPF1/PDX1, which are vital for pancreas development and β-cell function.[7] Genetic studies in mouse models have shown that reduced GSK3β activity can preserve β-cell mass and prevent the onset of diabetes in the context of insulin resistance.[8]

Caption: Role of GSK3β in pancreatic β-cell function and mass.

Proposed Preclinical Investigation of BRD3731 for Diabetes

Based on the established roles of GSK3β, a structured preclinical investigation of BRD3731 is warranted to evaluate its therapeutic potential in diabetes. The following is a proposed experimental workflow.

Caption: Proposed preclinical workflow for evaluating BRD3731 in diabetes.

In Vitro and Ex Vivo Experimental Protocols

-

Objective: To determine the effect of BRD3731 on basal and insulin-stimulated glucose uptake.

-

Methodology:

-

Culture and differentiate 3T3-L1 adipocytes or L6 myotubes.

-

Serum-starve the cells for 2-4 hours.

-

Pre-incubate cells with varying concentrations of BRD3731 for a specified time (e.g., 30 minutes to 24 hours).

-

Stimulate with a submaximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.

-

Add 2-deoxy-D-[3H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.

-

Wash cells with ice-cold PBS to stop uptake.

-

Lyse the cells and measure radioactivity by liquid scintillation counting or fluorescence by plate reader.

-

Normalize glucose uptake to total protein content.

-

-

Objective: To assess the impact of BRD3731 on β-cell function.

-

Methodology:

-

Isolate pancreatic islets from rodents (e.g., mice or rats) by collagenase digestion.

-

Culture islets overnight to allow recovery.

-

Pre-incubate islets with varying concentrations of BRD3731 for a specified duration.

-

Wash and incubate islets in low glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate buffer (KRBB) for 1 hour.

-

Collect the supernatant for basal insulin secretion measurement.

-

Incubate the same islets in high glucose (e.g., 16.7 mM) KRBB for 1 hour.

-

Collect the supernatant for stimulated insulin secretion measurement.

-

Measure insulin concentration in the supernatants using ELISA.

-

In Vivo Experimental Protocols

-

Objective: To evaluate the effect of BRD3731 on whole-body glucose homeostasis and insulin sensitivity.

-

Animal Models: High-fat diet-induced obese mice, db/db mice, or Zucker Diabetic Fatty (ZDF) rats.

-

Methodology (OGTT):

-

Fast animals overnight (12-16 hours).

-

Administer BRD3731 or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the glucose challenge.

-

Measure baseline blood glucose from the tail vein (t=0).

-

Administer a glucose solution orally (e.g., 2 g/kg body weight).

-

Measure blood glucose at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-glucose administration.

-

-

Methodology (ITT):

-

Fast animals for 4-6 hours.

-

Administer BRD3731 or vehicle.

-

Measure baseline blood glucose (t=0).

-

Administer insulin intraperitoneally (e.g., 0.75 U/kg body weight).

-

Measure blood glucose at subsequent time points (e.g., 15, 30, 45, 60 minutes).

-

Conclusion

BRD3731, a potent and selective GSK3β inhibitor, represents a promising candidate for investigation as a novel therapeutic agent for diabetes mellitus. The foundational role of GSK3β in the negative regulation of insulin signaling and in the modulation of pancreatic β-cell health provides a strong scientific rationale for this pursuit. While direct experimental evidence for BRD3731 in diabetes is currently lacking, the proposed preclinical studies, leveraging established methodologies, would systematically evaluate its potential to improve glucose homeostasis, enhance insulin sensitivity, and preserve β-cell function. The findings from such an investigation could pave the way for a new class of targeted therapies for this widespread and debilitating disease.

References

- 1. A label-free real-time method for measuring glucose uptake kinetics in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Deficiency of Glycogen Synthase Kinase-3β Corrects Diabetes in Mouse Models of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of glycogen synthase kinase 3 improves insulin action and glucose metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic Deficiency of Glycogen Synthase Kinase-3β Corrects Diabetes in Mouse Models of Insulin Resistance | PLOS Biology [journals.plos.org]

The Kinase Selectivity Profile of BRD3731: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of BRD3731, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this compound. This document details the quantitative kinase inhibition data, the experimental protocols used for its determination, and the key signaling pathways modulated by BRD3731.

Introduction

BRD3731 is a small molecule inhibitor that has demonstrated significant selectivity for GSK3β over its closely related isoform, GSK3α.[1][2] Glycogen Synthase Kinase 3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[3] Dysregulation of GSK3 activity has been implicated in various diseases, such as neurodegenerative disorders, psychiatric conditions, diabetes, and cancer.[1][3] The development of isoform-selective GSK3 inhibitors like BRD3731 is of significant interest for therapeutic intervention, as it may offer a more targeted approach with potentially fewer off-target effects compared to non-selective inhibitors.[1]

This guide summarizes the publicly available data on the kinase selectivity of BRD3731, provides detailed methodologies for the key experiments cited, and visualizes the relevant signaling pathways to facilitate a deeper understanding of its biological context.

Kinase Selectivity Profile of BRD3731

The selectivity of BRD3731 has been primarily characterized against the two GSK3 isoforms, GSK3α and GSK3β. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Kinase Target | IC50 (nM) | Selectivity (fold) | Reference |

| GSK3β | 15 | 14 | [1] |

| GSK3α | 215 | - | [1] |

| GSK3β (D133E mutant) | 53 | - | [1] |

(R)-BRD3731, an enantiomer of BRD3731, has also been characterized and shows IC50s of 1.05 µM and 6.7 µM for GSK3β and GSK3α, respectively.[4]

While BRD3731 is described as having "unparalleled kinome-wide selectivity," a comprehensive public dataset from a broad kinase panel screen was not available in the primary literature's supplementary materials at the time of this guide's compilation. The primary characterization has focused on its high selectivity for GSK3β over GSK3α.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the kinase selectivity and cellular engagement of BRD3731.

Biochemical Kinase Inhibition Assay (Motility-Shift Microfluidic Assay)

This assay is a direct measure of kinase activity and its inhibition by a compound. The principle is based on the change in electrophoretic mobility of a substrate peptide upon its phosphorylation by the kinase.

Materials:

-

Recombinant human GSK3α and GSK3β enzymes

-

Fluorescently labeled peptide substrate for GSK3

-

ATP (Adenosine triphosphate)

-

BRD3731 (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 10 mM EDTA)

-

Microfluidic chip-based mobility-shift assay platform (e.g., Caliper LabChip EZ Reader)

Procedure:

-

Compound Preparation: Prepare a serial dilution of BRD3731 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant GSK3α or GSK3β enzyme and the fluorescently labeled peptide substrate in assay buffer to their optimal working concentrations.

-

Kinase Reaction:

-

Add the enzyme solution to the wells of a 384-well microplate.

-

Add the BRD3731 dilution series or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for enzymatic reaction.

-

-

Reaction Termination: Stop the reaction by adding the stop solution containing EDTA.

-

Data Acquisition:

-

Place the microplate in the microfluidic mobility-shift assay instrument.

-

The instrument aspirates the samples from each well into the microfluidic chip.

-

An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobilities.

-

The fluorescence of the separated substrate and product is detected, and the ratio of product to the sum of product and substrate is calculated to determine the percent conversion.

-

-

Data Analysis:

-

The percent inhibition for each BRD3731 concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target protein within intact, living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for GSK3β fused to NanoLuc® luciferase

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ fluorescent tracer for GSK3β

-

BRD3731 (or other test compounds)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well or 384-well assay plates

-

Luminometer capable of measuring BRET signals (dual-filtered emission)

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the GSK3β-NanoLuc® expression vector.

-

Plate the transfected cells into the assay plate and incubate for 24 hours to allow for protein expression.

-

-

Compound and Tracer Addition:

-

Prepare a serial dilution of BRD3731 in Opti-MEM®.

-

Prepare the NanoBRET™ tracer solution in Opti-MEM®.

-

Add the BRD3731 dilutions to the cells, followed by the addition of the tracer.

-

Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours) to allow for compound and tracer to reach equilibrium.

-

-

Substrate Addition and Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor.

-

Add the substrate solution to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with filters for NanoLuc® emission (donor, ~460nm) and the tracer's fluorescence (acceptor, ~610nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.

-

Normalize the BRET ratios to the vehicle (DMSO) control.

-